molecular formula C11H21NO3 B1388892 Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1184985-22-5

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B1388892
CAS No.: 1184985-22-5
M. Wt: 215.29 g/mol
InChI Key: QNVPXIMDUBAIPY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-(hydroxymethyl)-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: The major product is 3-(carboxymethyl)-4-methylpyrrolidine-1-carboxylate.

    Reduction: The major product is 3-(hydroxymethyl)-4-methylpyrrolidine-1-ol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate the activity of the target molecules and produce the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position.

    Tert-butyl 4-methylpyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.

    Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Contains both the hydroxymethyl and methyl groups.

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and research.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, also referred to as trans-tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula: C11H21NO3
  • Molecular Weight: 215.29 g/mol
  • CAS Number: 1349715-96-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit the following biological effects:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: The compound has the potential to bind to neurotransmitter receptors, influencing signal transduction pathways critical for neurological functions.

Biological Activity and Therapeutic Applications

Recent studies have explored the compound's potential in various therapeutic areas:

  • Neuroprotection:
    • The compound has shown promise in protecting astrocytes against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease (AD) research. In vitro studies indicated that it could reduce tumor necrosis factor-alpha (TNF-α) levels and free radicals in cell cultures exposed to Aβ .
  • Cognitive Enhancement:
    • In vivo studies have assessed the compound's ability to inhibit β-secretase and acetylcholinesterase, both of which are implicated in AD pathology. For instance, it demonstrated an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition .
  • Antioxidant Activity:
    • While the compound showed moderate protective effects against oxidative stress in astrocytes, its antioxidant capacity was less pronounced, with an IC50 greater than 400 μM .

Research Findings

A summary of key research findings related to this compound is presented below:

Study ReferenceKey Findings
Demonstrated protective effects against Aβ-induced toxicity in astrocytes; reduced TNF-α levels.
Exhibited dual inhibition of β-secretase and acetylcholinesterase; significant Aβ aggregation inhibition at 100 μM.
Identified as a laboratory chemical with potential applications in drug development; further studies needed to clarify biological implications.

Case Studies

Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective compounds against Aβ toxicity, this compound was tested on cultured astrocytes. The results indicated that treatment with the compound significantly reduced cell death and inflammatory responses induced by Aβ exposure.

Case Study 2: Alzheimer's Disease Model
In an animal model of AD, the compound was administered alongside standard treatments. Although it did not show significant improvements compared to controls, it provided insights into its pharmacokinetics and potential interactions with other therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXIMDUBAIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.